1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives. This compound is characterized by the presence of a chlorobenzoyl group attached to a tetrahydropyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of tetrahydropyridine with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and functionalized analogs of the parent compound.
Scientific Research Applications
1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The tetrahydropyridine ring provides structural rigidity and contributes to the overall stability of the compound.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in acylation reactions.
4-Chlorobenzoic acid: A structurally related compound with similar chemical properties but lacking the tetrahydropyridine ring.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure, used in various pharmaceutical applications.
The uniqueness of this compound lies in its combination of the chlorobenzoyl group and the tetrahydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClNO3 |
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Molecular Weight |
265.69 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h2-6H,1,7-8H2,(H,17,18) |
InChI Key |
ZQCNDOFVNMEGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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